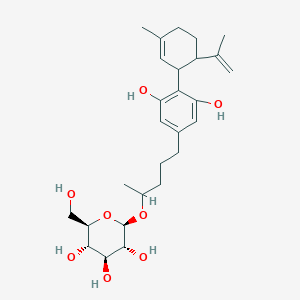
4''-Hydroxycannabidiol glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4''-Hydroxycannabidiol glucoside, also known as HCBG, is a natural compound found in the hemp plant. It is a derivative of cannabidiol (CBD), a non-psychoactive cannabinoid that has been studied extensively for its potential therapeutic benefits. HCBG has gained attention in recent years due to its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 4''-Hydroxycannabidiol glucoside is not fully understood, but it is believed to interact with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors and neurotransmitters that plays a role in regulating various physiological processes such as pain, inflammation, and mood. 4''-Hydroxycannabidiol glucoside is thought to interact with the CB1 and CB2 receptors of the ECS, which may explain its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 4''-Hydroxycannabidiol glucoside has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has neuroprotective effects, which may help to prevent or slow the progression of neurological disorders. Additionally, 4''-Hydroxycannabidiol glucoside has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4''-Hydroxycannabidiol glucoside in lab experiments is that it is a natural compound that can be synthesized from CBD, which is readily available. Additionally, 4''-Hydroxycannabidiol glucoside has been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, one limitation of using 4''-Hydroxycannabidiol glucoside in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 4''-Hydroxycannabidiol glucoside. One area of interest is the potential use of 4''-Hydroxycannabidiol glucoside in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4''-Hydroxycannabidiol glucoside and how it interacts with the ECS. Finally, more studies are needed to explore the potential therapeutic benefits of 4''-Hydroxycannabidiol glucoside in other areas such as pain management and inflammation.
Méthodes De Synthèse
4''-Hydroxycannabidiol glucoside can be synthesized from CBD using a chemical reaction that involves the addition of a glucose molecule to the hydroxyl group at position 4 of the CBD molecule. This reaction can be carried out using various methods, including enzymatic and chemical synthesis.
Applications De Recherche Scientifique
4''-Hydroxycannabidiol glucoside has been the subject of several scientific studies exploring its potential therapeutic benefits. Research has shown that 4''-Hydroxycannabidiol glucoside has anti-inflammatory, neuroprotective, and analgesic properties, which make it a promising candidate for the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
126420-96-0 |
|---|---|
Nom du produit |
4''-Hydroxycannabidiol glucoside |
Formule moléculaire |
C27H40O8 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[5-[3,5-dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]pentan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H40O8/c1-14(2)18-9-8-15(3)10-19(18)23-20(29)11-17(12-21(23)30)7-5-6-16(4)34-27-26(33)25(32)24(31)22(13-28)35-27/h10-12,16,18-19,22,24-33H,1,5-9,13H2,2-4H3/t16?,18?,19?,22-,24-,25+,26-,27-/m1/s1 |
Clé InChI |
OWBLNEPLKCQEFJ-WAIIOJGYSA-N |
SMILES isomérique |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canonique |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonymes |
4''-hydroxy-CBD glucoside 4''-hydroxycannabidiol glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



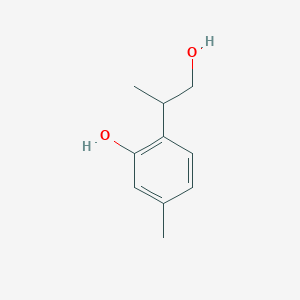
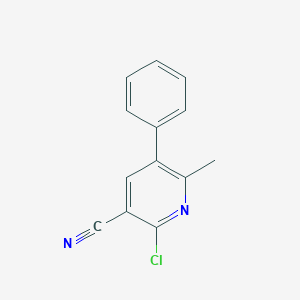
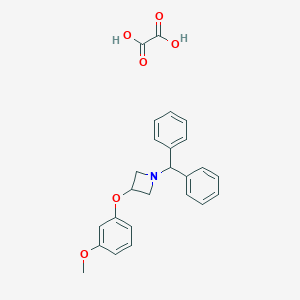
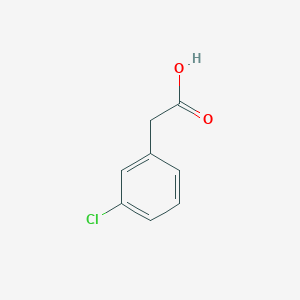
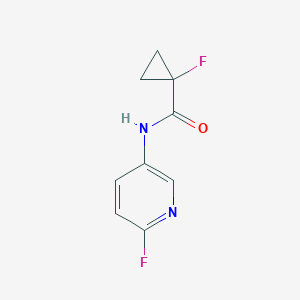
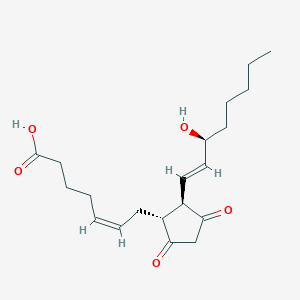
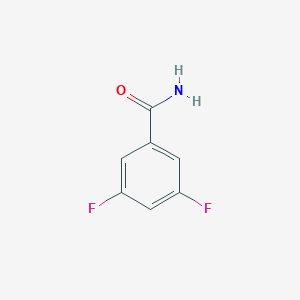
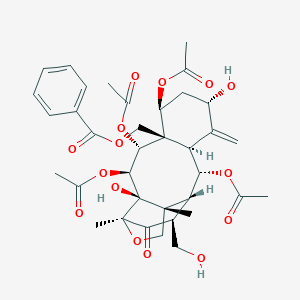
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)
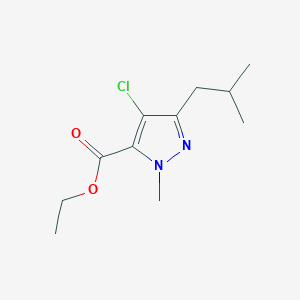
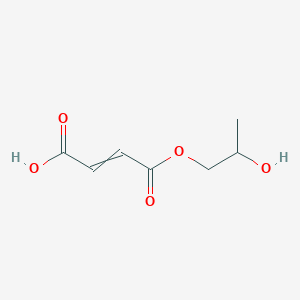
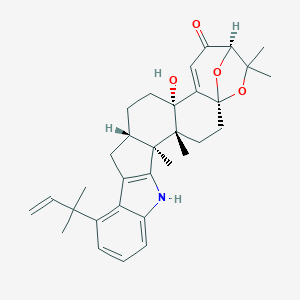
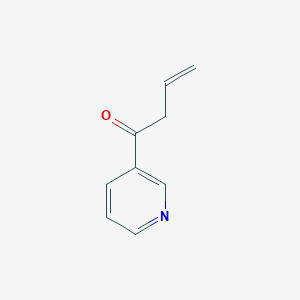
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)